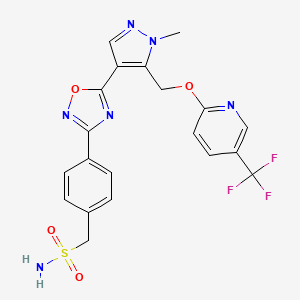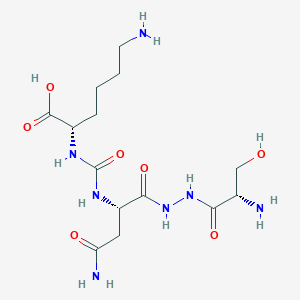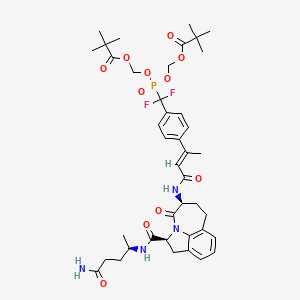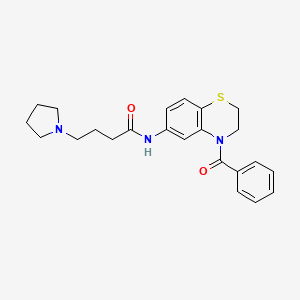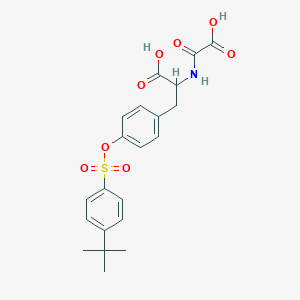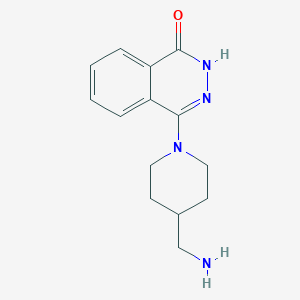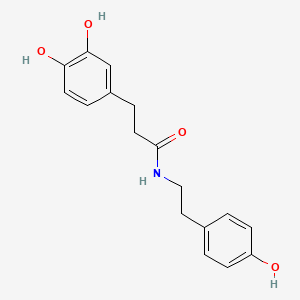
Dihydro-N-Caffeoyltyramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-coumaric acid derivative 4 is a phenolic compound derived from p-coumaric acid, which is a hydroxy derivative of cinnamic acid. P-coumaric acid is commonly found in various plants, cereals, fruits, and vegetables. It is known for its antioxidant properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-coumaric acid derivative 4 typically involves the modification of the p-coumaric acid structure by adding functional groups. One common method is the esterification of p-coumaric acid with different alcohols to form esters. For example, the reaction of p-coumaric acid with methanol in the presence of a strong acid catalyst like sulfuric acid can yield methyl p-coumarate .
Industrial Production Methods: Industrial production of p-coumaric acid derivatives often involves large-scale extraction from plant materials followed by chemical modification. Techniques such as solvent extraction, acidification, and alkaline extraction are commonly used to isolate p-coumaric acid from plant sources . The isolated p-coumaric acid is then subjected to various chemical reactions to produce its derivatives.
Chemical Reactions Analysis
Types of Reactions: P-coumaric acid derivative 4 undergoes several types of chemical reactions, including:
Oxidation: P-coumaric acid can be oxidized to form various quinones and other oxidation products.
Reduction: Reduction of p-coumaric acid derivatives can lead to the formation of corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed: The major products formed from these reactions include various esters, alcohols, and substituted aromatic compounds. For example, the oxidation of p-coumaric acid can yield p-hydroxybenzaldehyde .
Scientific Research Applications
P-coumaric acid derivative 4 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds and polymers.
Biology: Studied for its antioxidant and antimicrobial properties.
Mechanism of Action
P-coumaric acid derivative 4 can be compared with other similar compounds such as ferulic acid, caffeic acid, and sinapic acid. These compounds share similar phenolic structures and exhibit comparable antioxidant and bioactive properties. p-coumaric acid derivative 4 is unique in its specific functional group modifications, which can enhance its bioactivity and therapeutic potential .
Comparison with Similar Compounds
- Ferulic acid
- Caffeic acid
- Sinapic acid
- Chlorogenic acid
- Rosmarinic acid
Properties
CAS No. |
501939-19-1 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C17H19NO4/c19-14-5-1-12(2-6-14)9-10-18-17(22)8-4-13-3-7-15(20)16(21)11-13/h1-3,5-7,11,19-21H,4,8-10H2,(H,18,22) |
InChI Key |
RIYORZPRGANLCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCC2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-6-(1-(3-(trifluoromethoxy)phenyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B10833702.png)
![Isopropyl 2-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B10833714.png)
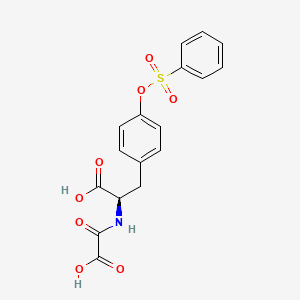
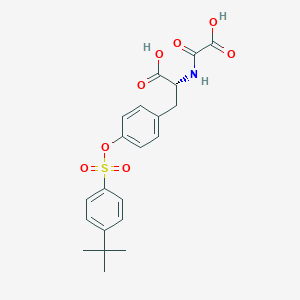
![3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B10833732.png)
![Oxazolo[3,4-a]pyrazine derivative 5](/img/structure/B10833750.png)
